2,6-Dimethyl-3,4-diphenylpyridine
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Overview
Description
2,6-Dimethyl-3,4-diphenylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom This particular compound is notable for its two methyl groups at positions 2 and 6, and two phenyl groups at positions 3 and 4 on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3,4-diphenylpyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-3,4-diphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium or Grignard reagents (for nucleophilic substitution) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields pyridine N-oxides, while reduction can produce various hydrogenated pyridine derivatives.
Scientific Research Applications
2,6-Dimethyl-3,4-diphenylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3,4-diphenylpyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The exact pathways and targets depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
2,6-Diformylpyridine: This compound features formyl groups at positions 2 and 6 instead of methyl groups.
2,6-Diacetylpyridine: Similar to 2,6-Dimethyl-3,4-diphenylpyridine but with acetyl groups at positions 2 and 6.
4-Chloro-2,6-dimethyl-3-nitropyridine: A derivative with a chloro and nitro group at positions 4 and 3, respectively.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
109810-16-4 |
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Molecular Formula |
C19H17N |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
2,6-dimethyl-3,4-diphenylpyridine |
InChI |
InChI=1S/C19H17N/c1-14-13-18(16-9-5-3-6-10-16)19(15(2)20-14)17-11-7-4-8-12-17/h3-13H,1-2H3 |
InChI Key |
TXZCXVLPTBZSSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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